molecular formula C25H23N3O3S2 B2571775 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide CAS No. 864859-78-9

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide

Cat. No.: B2571775
CAS No.: 864859-78-9
M. Wt: 477.6
InChI Key: TUUULRGAEPSMIH-UHFFFAOYSA-N
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Description

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide is a useful research compound. Its molecular formula is C25H23N3O3S2 and its molecular weight is 477.6. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, it interacts with proteins involved in cell signaling, potentially modulating pathways that are critical for cell survival and proliferation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in apoptosis and cell cycle regulation, leading to altered cell proliferation and survival rates . Furthermore, the compound’s impact on cellular metabolism includes changes in the levels of key metabolites and the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity . For instance, it has been shown to inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory prostaglandins . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anti-tumor activities . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, indicating the importance of dose optimization for achieving desired therapeutic outcomes while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound interacts with enzymes and cofactors that are critical for its metabolism and clearance from the body . For example, it is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within tissues are influenced by factors such as tissue perfusion and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, its presence in the cytoplasm allows it to modulate signaling pathways and metabolic processes .

Properties

IUPAC Name

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S2/c1-3-31-17-10-8-16(9-11-17)23(30)27-25-22(24-26-19-6-4-5-7-20(19)32-24)18-12-13-28(15(2)29)14-21(18)33-25/h4-11H,3,12-14H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUULRGAEPSMIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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